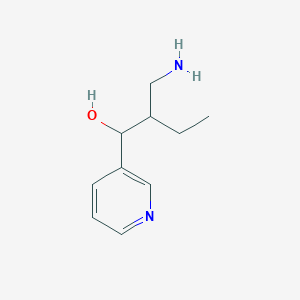
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol is an organic compound that features both an amine and a hydroxyl functional group. The presence of a pyridine ring adds to its chemical complexity and potential reactivity. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol can be approached through several synthetic routes. One common method involves the alkylation of pyridine derivatives followed by the introduction of the aminomethyl group. The reaction conditions typically require a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The pyridine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated pyridine derivative.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl and hydroxyl groups can form hydrogen bonds or ionic interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the butan-1-ol moiety.
1-(Pyridin-3-yl)butan-1-ol: Lacks the aminomethyl group.
2-(Hydroxymethyl)-1-(pyridin-3-yl)butane: Similar structure but with a hydroxymethyl group instead of aminomethyl.
Uniqueness
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both an amine and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(aminomethyl)-1-pyridin-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-2-8(6-11)10(13)9-4-3-5-12-7-9/h3-5,7-8,10,13H,2,6,11H2,1H3 |
InChI Key |
UXDLVSFAKBSRLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C1=CN=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















